molecular formula C7H16O B14638935 3-Methoxy-3-methylpentane CAS No. 53273-16-8

3-Methoxy-3-methylpentane

Cat. No.: B14638935
CAS No.: 53273-16-8
M. Wt: 116.20 g/mol
InChI Key: KRISPYQCCVEVFA-UHFFFAOYSA-N
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Description

3-Methoxy-3-methylpentane is an ether derivative with the molecular formula C₇H₁₆O. Its structure consists of a pentane backbone substituted with a methoxy group (-OCH₃) and a methyl group (-CH₃) at the third carbon position. The compound is structurally characterized by its branching, which influences its physical and chemical properties, such as boiling point and solubility. According to available data, its CAS registry number is 1173023-77-2 .

Properties

CAS No.

53273-16-8

Molecular Formula

C7H16O

Molecular Weight

116.20 g/mol

IUPAC Name

3-methoxy-3-methylpentane

InChI

InChI=1S/C7H16O/c1-5-7(3,6-2)8-4/h5-6H2,1-4H3

InChI Key

KRISPYQCCVEVFA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxy-3-methylpentane can be synthesized through various methods. One common approach involves the reaction of 3-methyl-3-pentanol with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process would likely include distillation steps to purify the final product and remove any unreacted starting materials or by-products .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3-methylpentane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 3-Methoxy-3-methylpentanone or 3-methoxy-3-methylpentanal.

    Reduction: 3-Methoxy-3-methylpentanol.

    Substitution: 3-Bromo-3-methylpentane.

Scientific Research Applications

3-Methoxy-3-methylpentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-3-methylpentane involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its use, such as enzymatic reactions in biological systems or catalytic processes in industrial applications .

Comparison with Similar Compounds

3-Ethoxy-3-methylpentane

  • Molecular Formula : C₈H₁₈O
  • Molecular Weight : 130.23 g/mol
  • Key Features : The ethoxy group (-OCH₂CH₃) replaces the methoxy group, increasing molecular weight and altering polarity. This compound is less polar than 3-methoxy-3-methylpentane, which may reduce its solubility in polar solvents .

3-Methoxypentane

  • Molecular Formula : C₆H₁₄O
  • Molecular Weight : 102.17 g/mol
  • Boiling Point : Estimated 91.5°C
  • Density : 0.749 g/cm³
  • Key Features : Lacks the additional methyl group at the third carbon, resulting in lower molecular weight and reduced branching. The simpler structure may lead to a lower boiling point compared to this compound .

2-Methoxy-2-methylbutane (TAME)

  • CAS No.: 994-05-8
  • Molecular Formula : C₆H₁₄O
  • Key Features : A branched ether used as a gasoline oxygenate. Its branching pattern differs (methyl and methoxy groups on the second carbon of butane), leading to distinct reactivity and physical properties. TAME’s boiling point (~86°C) is lower than this compound, highlighting the impact of carbon chain length and substitution position .

3-(Aminomethyl)-3-methoxypentane

  • Molecular Formula: C₇H₁₇NO
  • Key Features: An amine derivative of this compound. The addition of an aminomethyl group (-CH₂NH₂) introduces basicity and hydrogen-bonding capability, significantly altering solubility and reactivity compared to the parent ether .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Structural Feature
This compound C₇H₁₆O 116.20 (calculated) ~95–100 (estimate) N/A Branched ether with dual C3 substituents
3-Ethoxy-3-methylpentane C₈H₁₈O 130.23 N/A N/A Ethoxy group increases hydrophobicity
3-Methoxypentane C₆H₁₄O 102.17 91.54 (estimate) 0.749 Linear ether with single C3 substituent
TAME C₆H₁₄O 102.17 ~86 0.775 Branched ether with C2 substituents

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